molecular formula C16H22N2O2 B258722 1-Benzoyl-4-(3-methylbutanoyl)piperazine

1-Benzoyl-4-(3-methylbutanoyl)piperazine

Cat. No.: B258722
M. Wt: 274.36 g/mol
InChI Key: ZAJQNBIHOPZFDF-UHFFFAOYSA-N
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Description

1-Benzoyl-4-(3-methylbutanoyl)piperazine is a piperazine derivative featuring dual acyl substituents: a benzoyl group at the 1-position and a 3-methylbutanoyl group at the 4-position (Fig. 1). Piperazine, a six-membered heterocyclic ring with two nitrogen atoms, serves as a versatile scaffold in medicinal chemistry due to its conformational flexibility and ability to modulate physicochemical and pharmacokinetic properties . The introduction of acyl groups in this compound likely enhances its metabolic stability compared to alkyl- or aryl-substituted piperazines, as acylated amines are less prone to oxidative dealkylation .

Properties

Molecular Formula

C16H22N2O2

Molecular Weight

274.36 g/mol

IUPAC Name

1-(4-benzoylpiperazin-1-yl)-3-methylbutan-1-one

InChI

InChI=1S/C16H22N2O2/c1-13(2)12-15(19)17-8-10-18(11-9-17)16(20)14-6-4-3-5-7-14/h3-7,13H,8-12H2,1-2H3

InChI Key

ZAJQNBIHOPZFDF-UHFFFAOYSA-N

SMILES

CC(C)CC(=O)N1CCN(CC1)C(=O)C2=CC=CC=C2

Canonical SMILES

CC(C)CC(=O)N1CCN(CC1)C(=O)C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The substituents on the piperazine ring critically influence solubility, lipophilicity, and bioavailability. A comparison of key analogues is summarized in Table 1.

Table 1: Structural and Physicochemical Comparison of Piperazine Derivatives

Compound Name Substituents (Position) Molecular Weight Key Features
1-Benzoyl-4-(3-methylbutanoyl)piperazine Benzoyl (1), 3-methylbutanoyl (4) ~320.38* Branched acyl groups may enhance lipophilicity (logP) and reduce solubility.
1-(3-Methylbutanoyl)-4-(3,4,5-trimethoxybenzoyl)piperazine () 3-Methylbutanoyl (1), 3,4,5-trimethoxybenzoyl (4) 364.44 Bulky, electron-rich trimethoxy group increases logP; reduced solubility compared to benzoyl.
1-Benzoyl-4-(4-nitrophenyl)piperazine () Benzoyl (1), 4-nitrophenyl (4) 311.34 Nitro group enhances electron-withdrawing effects; may improve crystallinity (orthorhombic system).
1-(3-Chlorophenyl)piperazine (mCPP, ) 3-Chlorophenyl (1) 196.67 Aryl substitution lowers metabolic stability due to oxidative dechlorination.
Piperazine-quinolones with ethylene spacers () Ethylene-linked piperazine-quinolone Variable Ethylene spacer increases solubility (80 μM) and pKa (~6–7) vs. direct attachment.

*Estimated based on molecular formula (C₁₇H₂₀N₂O₂).

Key Observations:

  • Solubility and pKa: Acylated piperazines like the target compound may exhibit lower aqueous solubility due to increased lipophilicity. In contrast, piperazine derivatives with ethylene spacers (e.g., ) show higher solubility (80 μM) and optimal pKa (6–7), enhancing oral bioavailability .
  • Crystallinity: The nitro group in 1-benzoyl-4-(4-nitrophenyl)piperazine promotes dense crystal packing (orthorhombic system, Pna2₁ space group), whereas branched acyl groups in the target compound may disrupt crystallization, favoring amorphous forms .

Metabolic Stability

Piperazine derivatives with alkyl or aryl substituents (e.g., mCPP) are susceptible to oxidative metabolism, including dealkylation or hydroxylation . In contrast, acylated piperazines like this compound are likely metabolized via hydrolysis, yielding benzoic acid and 3-methylbutanoic acid, which are readily excreted. highlights the use of hydroxypropyl methyl cellulose (HPMC) in formulations to stabilize similar acylated piperazines, suggesting inherent metabolic liabilities that require mitigation.

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